
1,3,5-Trichloro-2-(3,5-dichlorophenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trichloro-2-(3,5-dichlorophenoxy)benzene is an organochlorine compound with a complex structure. It is a derivative of benzene, where chlorine atoms and a dichlorophenoxy group are substituted at specific positions on the benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Trichloro-2-(3,5-dichlorophenoxy)benzene is typically synthesized through a multi-step process involving the chlorination of benzene derivatives. One common method involves the Sandmeyer reaction, where 3,5-dichloroaniline is converted to the desired product through a series of chlorination and substitution reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, where benzene derivatives are treated with chlorine gas under controlled conditions. The reaction is typically carried out in the presence of catalysts to enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trichloro-2-(3,5-dichlorophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, which can replace chlorine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different chlorinated or dechlorinated compounds .
Wissenschaftliche Forschungsanwendungen
1,3,5-Trichloro-2-(3,5-dichlorophenoxy)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, pesticides, and other industrial products.
Wirkmechanismus
The mechanism of action of 1,3,5-Trichloro-2-(3,5-dichlorophenoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,3,5-Trichlorobenzene
Comparison
1,3,5-Trichloro-2-(3,5-dichlorophenoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Unlike its isomers, this compound has a higher degree of symmetry, leading to different reactivity and stability. Its unique structure also makes it suitable for specific applications where other isomers may not be as effective .
Eigenschaften
CAS-Nummer |
76621-13-1 |
|---|---|
Molekularformel |
C12H5Cl5O |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
1,3,5-trichloro-2-(3,5-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-1-7(14)3-9(2-6)18-12-10(16)4-8(15)5-11(12)17/h1-5H |
InChI-Schlüssel |
QZWNZTBNKKZIBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Cl)OC2=C(C=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



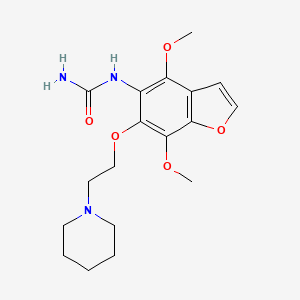
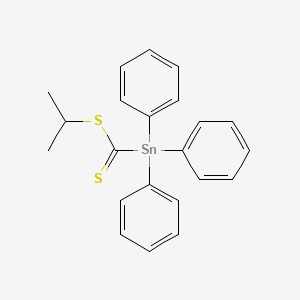
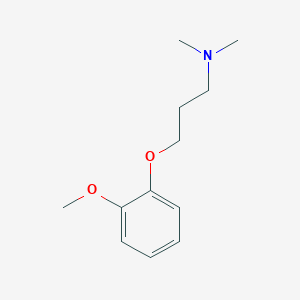

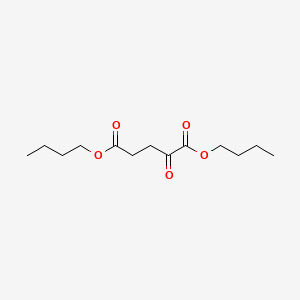
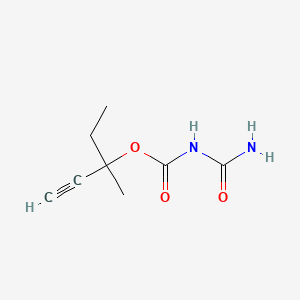
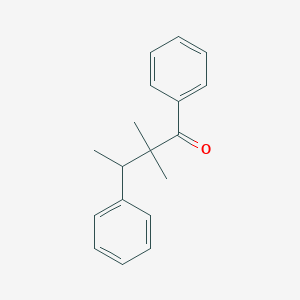
![1-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B14445538.png)
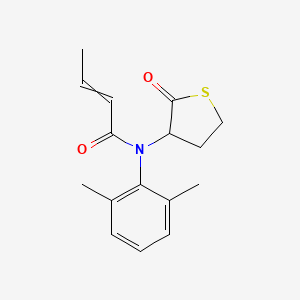
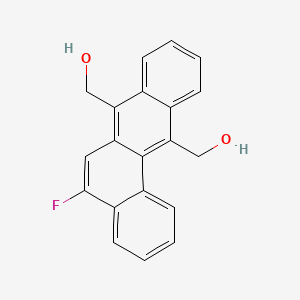
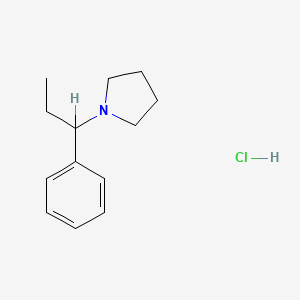
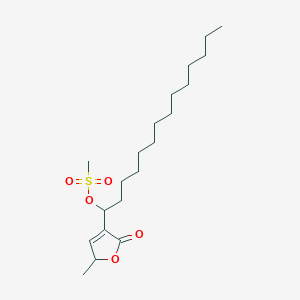
![1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid](/img/structure/B14445565.png)
